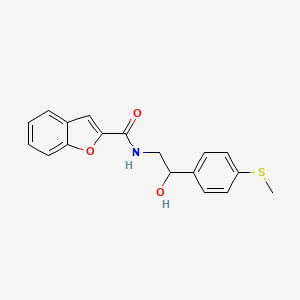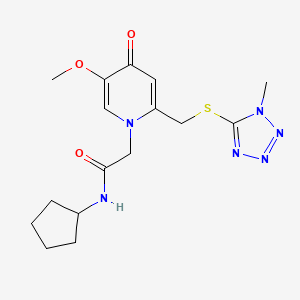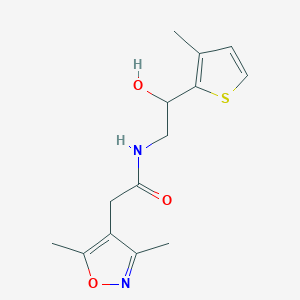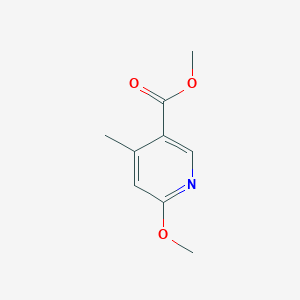
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzofuran-2-carboxamide is a chemical compound that has attracted significant research interest. It is a derivative of benzofuran, a scaffold that has emerged as a pharmacophore of choice for designing antimicrobial agents .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A common method for the synthesis of similar compounds involves the reaction between a hydroxyphenyl compound and an acetoxyacetophenone in the presence of a catalyst like ZnCl2 . The resulting product then undergoes reductive desulfurization .Molecular Structure Analysis
The molecular formula of this compound is C18H17NO3S. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse and depend on the specific compound and conditions. For instance, some benzofuran derivatives can undergo reactions such as amidation, amination, and reduction of a nitro compound.Scientific Research Applications
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzofuran-2-carboxamide is a compound that may hold potential in various scientific research applications, especially given the interest in benzofuran derivatives and related compounds. While the direct studies on this specific compound are limited, insights can be drawn from the broader research on benzofuran derivatives and their applications across different scientific domains.
Benzofuran Derivatives in Antimicrobial Agents
Benzofuran and its derivatives have been identified as potent scaffolds for the development of antimicrobial agents. Their unique structural features, combined with a wide range of biological activities, make them valuable in drug discovery efforts aimed at addressing antibiotic resistance—a major global health challenge. The structural adaptability of benzofuran compounds allows for the design of molecules with targeted antimicrobial properties, offering new avenues for therapeutic interventions (Hiremathad et al., 2015; Hiremathad et al., 2015).
Benzofuran in Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) utilize benzofuran derivatives for the degradation of pollutants, showcasing their environmental application. The mechanisms through which these compounds participate in AOPs highlight their potential utility in water treatment and pollution control efforts. This aligns with the growing need for innovative solutions to address environmental contamination and ensure sustainable water resources (Qutob et al., 2022).
Benzofuran in Neurology and Alzheimer's Research
Benzofuran derivatives are also explored in the context of neurological research, particularly in imaging techniques related to Alzheimer's disease. The development of amyloid imaging ligands, such as those incorporating benzofuran structures, has been a significant advancement in understanding and diagnosing Alzheimer's disease. These ligands bind to amyloid deposits in the brain, enabling early detection and monitoring of the disease progression, thereby facilitating the development and evaluation of new therapeutic strategies (Nordberg, 2007; Nordberg, 2007).
Future Directions
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-23-14-8-6-12(7-9-14)15(20)11-19-18(21)17-10-13-4-2-3-5-16(13)22-17/h2-10,15,20H,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKCXKBTHUDSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2512395.png)
![N-[2-(Azepan-1-yl)-2-oxoethyl]-N-ethyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2512399.png)
![N-Propan-2-yl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2512401.png)

![2-(4-fluorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2512404.png)


![4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide](/img/structure/B2512410.png)
![Methyl 2-{[5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)imidazo[2,1-b][1,3]thiazol-6-yl]sulfanyl}benzenecarboxylate](/img/structure/B2512412.png)



![1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2512417.png)
